

A Comparative Guide to Laronidase for Mucopolysaccharidosis I

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Larusan*

Cat. No.: *B1231050*

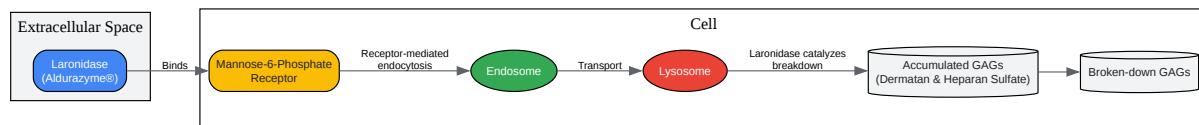
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Laronidase (brand name: Aldurazyme®), an enzyme replacement therapy (ERT) for Mucopolysaccharidosis I (MPS I), with alternative treatment strategies. The information is supported by experimental data to aid in research and development decisions.

Introduction to Mucopolysaccharidosis I (MPS I)

Mucopolysaccharidosis I is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme alpha-L-iduronidase (IDUA).^{[1][2][3]} This deficiency leads to the accumulation of glycosaminoglycans (GAGs), specifically dermatan sulfate and heparan sulfate, in various tissues and organs, resulting in a wide spectrum of clinical manifestations.^[1] MPS I is categorized into three clinical subtypes based on severity: Hurler syndrome (severe), Hurler-Scheie syndrome (intermediate), and Scheie syndrome (attenuated).^{[1][2][4]}


Laronidase (Aldurazyme®)

Laronidase is a recombinant form of the human enzyme alpha-L-iduronidase and is the only FDA-approved ERT for MPS I.^{[5][6]} It is indicated for patients with Hurler and Hurler-Scheie forms of MPS I, and for patients with the Scheie form who have moderate to severe symptoms.^{[7][8][9]}

Mechanism of Action

Laronidase works by providing an exogenous source of the IDUA enzyme.^{[4][10]} The therapy involves the intravenous infusion of laronidase.^[11] The recombinant enzyme is taken up by cells through mannose-6-phosphate (M6P) receptors on the cell surface via receptor-mediated endocytosis.^{[7][12]} Following endocytosis, laronidase is transported to the lysosomes, where it catalyzes the breakdown of accumulated GAGs.^{[7][12]}

Signaling Pathway: Laronidase Uptake and Action

[Click to download full resolution via product page](#)

Caption: Laronidase cellular uptake and lysosomal GAG degradation pathway.

Alternative Treatment Strategies

The primary alternative treatment for severe MPS I (Hurler syndrome) is Hematopoietic Stem Cell Transplantation (HSCT). For attenuated forms of MPS I, laronidase is the standard of care.^[1] Other ERTs exist for different types of mucopolysaccharidoses, such as Elaprase® (Idursulfase) for MPS II and Naglazyme® (Galsulfase) for MPS VI, which serve as comparators in the context of ERT principles.

Hematopoietic Stem Cell Transplantation (HSCT)

HSCT is considered the standard of care for patients with the severe Hurler phenotype, particularly when performed early in life.^{[1][3]} It involves the transplantation of healthy stem cells from a donor, which can then differentiate into cells that produce the functional IDUA enzyme.^[3] Unlike ERT, HSCT has the potential to address some of the central nervous system manifestations of the disease because the transplanted cells can cross the blood-brain barrier.^[3] However, HSCT carries significant risks, including graft-versus-host disease, infections, and mortality related to the procedure.^[3]

Other Enzyme Replacement Therapies (for other MPS types)

- Elaprase® (Idursulfase): An ERT for MPS II (Hunter syndrome) that replaces the deficient iduronate-2-sulfatase enzyme.[13][14][15][16]
- Naglazyme® (Galsulfase): An ERT for MPS VI (Maroteaux-Lamy syndrome) that replaces the deficient N-acetylgalactosamine 4-sulfatase enzyme.[17][18][19][20]

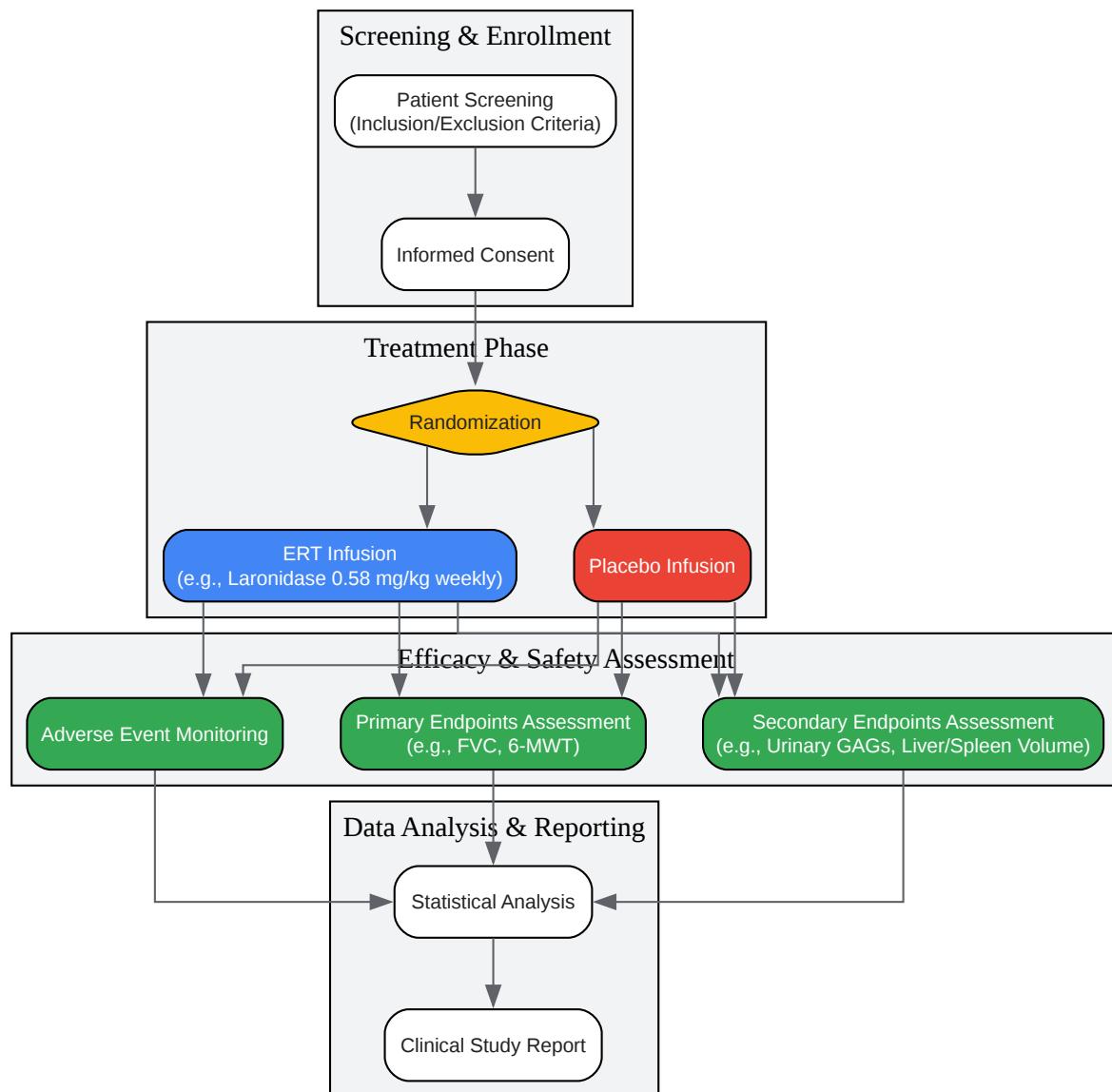
These therapies operate on the same principle as laronidase: replacing a missing lysosomal enzyme to break down accumulated GAGs.

Performance in Experimental Systems: Clinical Trial Data

The efficacy of laronidase has been evaluated in randomized, double-blind, placebo-controlled clinical trials. Key outcome measures include improvements in pulmonary function, walking capacity, and reduction in urinary GAG levels.

Table 1: Summary of Laronidase Clinical Trial (Study 1)[21]

Parameter	Laronidase (n=22)	Placebo (n=23)	p-value
Change in % Predicted Forced Vital Capacity (FVC)	+4 percentage points (mean increase)	No significant change	0.02
Change in 6-Minute Walk Test (6-MWT)	+38 meters (mean increase)	No significant change	0.07
Change in Urinary GAG Levels	-54%	No significant change	Not specified


Table 2: Comparison of Key Features of ERTs for Different MPS Types

Feature	Laronidase (Aldurazyme®)	Elaprase® (Idursulfase)	Naglazyme® (Galsulfase)
Indication	Mucopolysaccharidosi s I (MPS I) ^[7]	Mucopolysaccharidosi s II (MPS II) ^{[14][15]}	Mucopolysaccharidosi s VI (MPS VI) ^{[19][22]}
Target Enzyme	alpha-L-iduronidase ^{[4] [10]}	Iduronate-2- sulfatase ^{[14][15]}	N- acetylgalactosamine 4-sulfatase ^{[17][18]}
Accumulated GAGs	Dermatan sulfate, Heparan sulfate ^[10]	Dermatan sulfate, Heparan sulfate ^[14]	Dermatan sulfate ^[18]
Administration	Intravenous infusion once weekly ^[11]	Intravenous infusion once weekly ^[15]	Intravenous infusion once weekly ^[17]

Experimental Protocols

The following provides a generalized workflow for a clinical trial evaluating an ERT like laronidase.

Experimental Workflow: Phase III Clinical Trial of an ERT

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a randomized, placebo-controlled ERT clinical trial.

Key Experimental Methodologies

- Forced Vital Capacity (FVC): A measure of pulmonary function, assessing the total amount of air a person can exhale after taking the deepest possible breath. In clinical trials for Laronidase, the percent predicted FVC was a primary efficacy outcome.[21]
- 6-Minute Walk Test (6-MWT): This test measures the distance a patient can walk on a flat, hard surface in six minutes. It is used to assess functional capacity and endurance.[21]
- Urinary Glycosaminoglycan (GAG) Analysis: The concentration of GAGs in the urine is a biomarker for MPS I. A reduction in urinary GAGs indicates that the ERT is effective at the biochemical level.[21]

Laronidase Clinical Trial Protocol (Study 1)[21]

- Study Design: A randomized, double-blind, placebo-controlled study.
- Participants: 45 patients with MPS I (ages 6 to 43), including Hurler, Hurler-Scheie, and Scheie forms.
- Intervention: Laronidase at 0.58 mg/kg of body weight or a placebo administered once weekly for 26 weeks.
- Pre-medication: All patients received antipyretics and antihistamines before each infusion.
- Primary Efficacy Outcomes: Percent predicted FVC and distance walked in the 6-MWT.

Conclusion

Laronidase is an effective ERT for treating the somatic manifestations of MPS I, demonstrating improvements in pulmonary function and walking capacity. While it is the standard of care for attenuated forms of MPS I, HSCT remains the primary treatment for the severe Hurler form, especially due to its potential to address neurological symptoms. The principles of ERT are well-established, with similar therapies available for other types of mucopolysaccharidoses. Future research may focus on overcoming the limitations of ERT, such as the development of therapies that can cross the blood-brain barrier and the management of immune responses to the recombinant enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mucopolysaccharidosis Type I: Current Treatments, Limitations, and Prospects for Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme replacement therapy with laronidase (Aldurazyme®) for treating mucopolysaccharidosis type I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. 4 Emerging MPS I Therapies on the Horizon [delveinsight.com]
- 6. Mucopolysaccharidosis I Treatment: Exploring ERT and Beyond [delveinsight.com]
- 7. Aldurazyme® (laronidase) Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Aldurazyme - For Patients [aldurazyme.com]
- 10. drugs.com [drugs.com]
- 11. drugs.com [drugs.com]
- 12. What is the mechanism of Laronidase? [synapse.patsnap.com]
- 13. About ELAPRASE® | Mechanism of Action - How ELAPRASE® works [elapruse.com]
- 14. Elapruse: Package Insert / Prescribing Information / MOA [drugs.com]
- 15. Articles [globalrx.com]
- 16. Elapruse® - Vivo Infusion [vivoinfusion.com]
- 17. Articles [globalrx.com]
- 18. Naglazyme (galsulfase) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. Naglazyme: Enzyme Replacement Treatment for MPS VI [sansfro.com]
- 20. DailyMed - NAGLAZYME- galsulfase solution [dailymed.nlm.nih.gov]

- 21. Aldurazyme® (laronidase) Clinical Trial Results | For US HCPs [pro.campus.sanofi]
- 22. How does NAGLAZYME work? | Patient [naglazyme.com]
- To cite this document: BenchChem. [A Comparative Guide to Laronidase for Mucopolysaccharidosis I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231050#larusan-s-performance-in-different-experimental-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com